- A N-heterocyclic carbene gold hydroxide complex: a golden synthon, Chemical Communications (Cambridge, 2010, 46(16), 2742-2744
Cas no 951776-24-2 ([1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I))
Este compuesto, [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), es un complejo de oro(I) de tipo N-heterocíclico carbeno (NHC). Su estructura presenta un ligando NHC voluminoso y estericamente impedido, que confiere una excepcional estabilidad térmica y resistencia a la descomposición. El contraión bis(trifluoromethanesulfonyl)imide (NTf₂) mejora significativamente la solubilidad del complejo en disolventes orgánicos polares apróticos. Esta combinación lo convierte en un catalizador altamente eficiente y selectivo para una variedad de transformaciones orgánicas, como cicloadiciones y reordenamientos, mostrando una notable tolerancia funcional y una actividad catalítica superior a la de otros complejos de oro menos estables. Su robustez permite su uso en condiciones de reacción más exigentes.
951776-24-2 structure
Product Name:[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
Número CAS:951776-24-2
MF:C29H37AuF6N3O4S2
Megavatios:866.708759069443
MDL:MFCD22572651
CID:4661164
PubChem ID:329766355
Update Time:2025-10-24
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Propiedades químicas y físicas
Nombre e identificación
-
- IPrAuNTf2
- [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
- [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold
- [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
- 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold
- [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold (ACI)
- 951776-24-2
- D95117
- [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-kappaN]gold
-
- MDL: MFCD22572651
- Renchi: 1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1;
- Clave inchi: SRNIVRFMRMHJTC-UHFFFAOYSA-N
- Sonrisas: [Au].S(C(F)(F)F)([N-]S(C(F)(F)F)(=O)=O)(=O)=O.N1(C=CN(C2C(=CC=CC=2C(C)C)C(C)C)[CH-]1)C1C(=CC=CC=1C(C)C)C(C)C
Atributos calculados
- Calidad precisa: 866.179538 g/mol
- Masa isotópica única: 866.179538 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 14
- Recuento de átomos pesados: 45
- Cuenta de enlace giratorio: 8
- Complejidad: 1050
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 92.5
- Peso molecular: 866.7
Propiedades experimentales
- Punto de fusión: 202-287 °C (decomposition)
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 26
-
Señalización de mercancías peligrosas:
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 79-0245-500mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | min.95% | 500mg |
2736.0CNY | 2021-07-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 79-0245-100mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | min.95% | 100mg |
684.0CNY | 2021-07-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | K15291-100mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | 100mg |
776.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | K15291-500mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | 500mg |
2772.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EG532-50mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | 98% | 50mg |
261.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EG532-200mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | 98% | 200mg |
893.0CNY | 2021-07-10 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601800-100mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | 98% | 100mg |
¥319.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601800-1g |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | 98% | 1g |
¥2800.0 | 2023-09-15 | |
| BAI LING WEI Technology Co., Ltd. | 79-0245-100mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), min. 95% |
951776-24-2 | 100mg |
¥ 855 | 2022-04-25 | ||
| BAI LING WEI Technology Co., Ltd. | 79-0245-500mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), min. 95% |
951776-24-2 | 500mg |
¥ 3390 | 2022-04-25 |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Benzene ; 6 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 5 min, 23 °C
Referencia
- Sequential O-H/C-H Bond Insertion of Phenols Initiated by the Gold(I)-Catalyzed Cyclization of 1-Bromo-1,5-enynes, Organic Letters, 2015, 17(8), 1982-1985
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; overnight, rt
1.3 Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; overnight, rt
1.3 Solvents: Dichloromethane ; 1 h, rt
Referencia
- Gold(I)-Catalyzed Formation of Naphthalene/Acenaphthene Heterocyclic Acetals, Organic Letters, 2018, 20(4), 954-957
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 5 min, rt
Referencia
- Gold- and Copper-Catalyzed Cycloisomerizations towards the Synthesis of Thujopsanone-Like Compounds, Chemistry - A European Journal, 2011, 17(22), 6214-6220
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ; 10 min
Referencia
- Why can a gold salt react as a base?, Organic & Biomolecular Chemistry, 2017, 15(37), 7841-7852
Métodos de producción 6
Condiciones de reacción
Referencia
- Insights into the Gold-Catalyzed Propargyl Ester Rearrangement/Tandem Cyclization Sequence: Radical versus Gold Catalysis- Myers-Saito- versus Schmittel-Type Cyclization, Chemistry - A European Journal, 2015, 21(41), 14401-14409
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 40 min, rt
Referencia
- Structural Elucidation and Total Synthesis of Trichodermotin A, A Natural α-Glucosidase Inhibitor from Trichoderma asperellum, Chinese Journal of Chemistry, 2022, 40(18), 2219-2225
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium tert-amylate Solvents: Toluene ; rt
1.2 Reagents: Oxygen Solvents: Benzene ; rt
1.2 Reagents: Oxygen Solvents: Benzene ; rt
Referencia
- Expedient Syntheses of Neutral and Cationic Au(I)-NHC Complexes, Organometallics, 2017, 36(18), 3645-3653
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Benzene ; 6 h, rt
Referencia
- New [Au(NHC)(OH)] Complexes for Silver-Free Protocols, Organometallics, 2014, 33(1), 421-424
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Benzene-d6 ; 5 min, rt
Referencia
- Gold-Acetonyl Complexes: From Side-Products to Valuable Synthons, Chemistry - A European Journal, 2015, 21(14), 5403-5412
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 4 h, rt
Referencia
- Dioxazoles, a new mild nitrene transfer reagent in gold catalysis: highly efficient synthesis of functionalized oxazoles, Chemical Communications (Cambridge, 2016, 52(37), 6324-6327
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 5 min, rt
Referencia
- Synthesis and Reactivity of Air-Stable N-Heterocyclic Carbene Gold(I) Bis(trifluoromethanesulfonyl)imidate Complexes, Organometallics, 2007, 26(19), 4704-4707
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 1 h, rt
Referencia
- Recyclable gold(I)-catalyzed oxidative cyclization of 1,4-diyn-3-ols leading to highly substituted 3-formylfurans, Journal of Organometallic Chemistry, 2022, 982,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: 1,2-Dichloroethane ; 20 min, rt
Referencia
- A gold(I)-catalysed chemoselective three-component reaction between phenols, α-diazocarbonyl compounds and allenamides, Chemical Communications (Cambridge, 2020, 56(11), 1649-1652
Métodos de producción 15
Condiciones de reacción
Referencia
- N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-7
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: 1,2-Dichloroethane ; 30 min, rt
Referencia
- Gold-catalyzed rearrangement of allylic oxonium ylides: Efficient synthesis of highly functionalized dihydrofuran-3-ones, Angewandte Chemie, 2013, 52(15), 4198-4202
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Raw materials
- [1,3-Bis[2,6-bis(1-methylethyl)-4-[3-(triethoxysilyl)propyl]phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorogold
- 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
- Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-
- Silver Bis(trifluoromethanesulfonyl)imide
- Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](2-oxopropyl)-
- (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Preparation Products
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:951776-24-2)[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
Número de pedido:A1068109
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 18:39
Precio ($):295.0/1033.0
Correo electrónico:sales@amadischem.com
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Literatura relevante
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
951776-24-2 ([1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:951776-24-2)[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):295.0/1033.0